molecular formula C11H12ClF3N2O2 B1457888 tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate CAS No. 1820707-62-7

tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate

Cat. No.: B1457888
CAS No.: 1820707-62-7
M. Wt: 296.67 g/mol
InChI Key: YBRYVBRQINXRQZ-UHFFFAOYSA-N
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Description

Tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C11H12ClF3N2O2 and its molecular weight is 296.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Process Development and Synthesis

A practical and scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, was developed via an efficient one-pot, two-step telescoped sequence. This process shows the compound's significance in medicinal chemistry for the development of pharmaceutical agents (Wenjie Li et al., 2012).

Synthesis and Regioselectivity Studies

A study on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones demonstrated the versatility of tert-butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate derivatives in producing compounds with potential biological activity, showing the compound's utility in organic synthesis and the exploration of regioselectivity in chemical reactions (M. Martins et al., 2012).

Antimalarial Activity

Structure-activity relationship studies involving trifluoromethyl-substituted pyridine and pyrimidine analogues, including compounds related to this compound, identified JPC-3210 as a lead compound for malaria treatment and prevention due to its superior in vitro antimalarial activity and in vivo efficacy, highlighting the compound's potential in the development of new antimalarial drugs (M. Chavchich et al., 2016).

Antitumor Activity

The design and structural characterization of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds including this compound, explored their potential medical applications. In vitro anti-cancer activity assessments showed promising results for certain derivatives, indicating the compound's relevance in the search for new anticancer agents (Catalin V. Maftei et al., 2016).

Properties

IUPAC Name

tert-butyl N-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)17-7-4-6(11(13,14)15)5-16-8(7)12/h4-5H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRYVBRQINXRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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